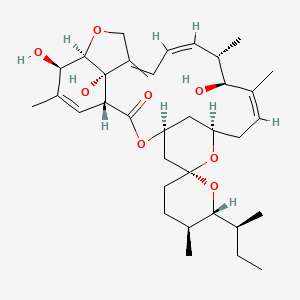

Ivermectin B1 Aglycon

Vue d'ensemble

Description

IVM AGLYCONE est un dérivé de l'ivermectine, un agent antiparasitaire à large spectre. L'ivermectine est largement utilisée en médecine vétérinaire et humaine pour traiter diverses infections parasitaires. La forme aglycone de l'ivermectine est obtenue en éliminant la partie glucidique du composé parent, ce qui donne une molécule ayant des propriétés chimiques et biologiques distinctes.

Mécanisme D'action

Target of Action

Ivermectin primarily targets glutamate-gated chloride channels in microfilarial invertebrate muscle and nerve cells . It also interacts with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits . In humans, ivermectin also functions as a feedback regulator of certain ligand-gated signaling pathways .

Mode of Action

Ivermectin acts as a selective positive allosteric modulator at the glutamate-gated chloride channels . It binds to these channels, leading to an increase in the permeability of the cell membrane to chloride ions . This results in cellular hyperpolarization, leading to paralysis and death of the parasite .

Biochemical Pathways

The biochemical pathways affected by Ivermectin involve the modulation of γ-aminobutyric acid type-A receptor, glycine binding site, and neuronal α7-nicotinic binding site at nanomolar concentrations . The drug acts at multiple sites, and various target species have different sensitivities to the drug .

Pharmacokinetics

Ivermectin is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 . The half-lives of its metabolites M1 and M4 are considerably longer than that of the parent compound ivermectin . The high lipid solubility of ivermectin results in it being widely distributed throughout the body .

Result of Action

The result of Ivermectin’s action is the effective treatment of various parasitic diseases. It is mainly used in humans in the treatment of onchocerciasis, but may also be effective against other worm infestations such as strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . It has also been used in the treatment of head lice infestation .

Action Environment

The action of Ivermectin can be influenced by environmental factors. For example, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . Therefore, concern for avermectin contamination in soil is increasing, and researchers are focused on estimating the effects on non-target organisms, such as plants and soil invertebrates . Furthermore, the presence of other drugs/chemicals that are potent inhibitors/inducers of P4503A4 enzyme and of MDR1 (P-gp), BCRP or MRP transporters, or when polymorphisms of the drug transporters and P450 3A4 exist, drug-drug or drug-toxic chemical interactions might result in suboptimal response to the therapy or to toxic effects .

Analyse Biochimique

Biochemical Properties

Ivermectin Impurity G, like Ivermectin, is believed to interact with glutamate-gated chloride channels present in animal neurons and muscle cells . By binding to these channels, it increases the permeability of the cell membrane for chloride ions . This interaction is crucial for its antiparasitic activity.

Cellular Effects

In cellular contexts, Ivermectin Impurity G may influence various cellular processes. For instance, studies have shown that Ivermectin can cause cell cycle arrest and apoptosis in certain cancer cell lines

Molecular Mechanism

The molecular mechanism of action of Ivermectin Impurity G is likely similar to that of Ivermectin. Ivermectin acts as a selective positive allosteric modulator at the glutamate-gated chloride channels found in nematodes and insects . By binding to these channels, it leads to an influx of chloride ions, causing paralysis and death of the parasite .

Temporal Effects in Laboratory Settings

Ivermectin has been shown to have long-lasting effects due to its high lipid solubility, which results in it being widely distributed throughout the body .

Dosage Effects in Animal Models

Studies on Ivermectin have shown that it can reduce viral load and disease in mice infected with a coronavirus . High doses of Ivermectin can also lead to severe neurological toxicity .

Metabolic Pathways

Ivermectin Impurity G is likely metabolized in a similar manner to Ivermectin. Ivermectin is metabolized by C-hydroxylation and O-demethylation reactions, primarily catalyzed by P450 3A4, with contributions from P450 3A5 and 2C9 .

Transport and Distribution

Ivermectin Impurity G, like Ivermectin, is likely transported and distributed within cells and tissues due to its high liposolubility . It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate .

Subcellular Localization

Given its lipophilic nature and its interactions with intracellular targets such as glutamate-gated chloride channels , it is likely that it can cross cell membranes and localize within various subcellular compartments.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'IVM AGLYCONE implique généralement l'élimination de la partie glucidique de l'ivermectine. Cela peut être réalisé par hydrolyse enzymatique ou par des méthodes chimiques. L'hydrolyse enzymatique utilise des glycosidases spécifiques pour cliver la liaison glycosidique, tandis que les méthodes chimiques impliquent une hydrolyse acide ou basique dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle d'IVM AGLYCONE implique une fermentation à grande échelle de Streptomyces avermitilis, suivie de l'extraction et de la purification de l'ivermectine. L'ivermectine purifiée est ensuite soumise à une hydrolyse pour éliminer la partie glucidique, ce qui donne IVM AGLYCONE .

Analyse Des Réactions Chimiques

Types de réactions

IVM AGLYCONE subit diverses réactions chimiques, notamment:

Oxydation: IVM AGLYCONE peut être oxydé pour former différents dérivés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels sur l'aglycone.

Substitution: Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués d'IVM AGLYCONE, chacun ayant des propriétés chimiques et biologiques uniques .

Applications de la recherche scientifique

IVM AGLYCONE a un large éventail d'applications de recherche scientifique:

Chimie: Utilisé comme matière première pour la synthèse de nouveaux composés.

Biologie: Étudié pour ses effets sur divers systèmes biologiques, y compris son activité antiparasitaire.

Médecine: Enquête sur les applications thérapeutiques potentielles, y compris son utilisation comme agent antiparasitaire.

Industrie: Utilisé dans le développement de nouveaux pesticides et médicaments vétérinaires

Mécanisme d'action

IVM AGLYCONE exerce ses effets en se liant aux canaux chlorure dépendants du glutamate dans le système nerveux des invertébrés. Cette liaison augmente l'afflux d'ions chlorure, conduisant à une hyperpolarisation et une paralysie du parasite. Les cibles moléculaires incluent des sous-unités spécifiques du canal chlorure, et les voies impliquées sont liées à la neurotransmission et au transport des ions .

Applications De Recherche Scientifique

IVM AGLYCONE has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of novel compounds.

Biology: Studied for its effects on various biological systems, including its antiparasitic activity.

Medicine: Investigated for potential therapeutic applications, including its use as an antiparasitic agent.

Industry: Utilized in the development of new pesticides and veterinary drugs

Comparaison Avec Des Composés Similaires

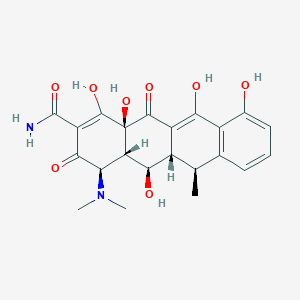

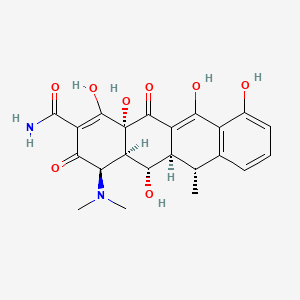

Composés similaires

- Abamectine

- Doramectine

- Eprinomectine

- Moxidectine

- Selamectine

Unicité

IVM AGLYCONE est unique en raison de sa structure chimique distincte, qui ne possède pas la partie glucidique présente dans les autres avermectines. Cette différence structurelle confère des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour diverses applications .

Propriétés

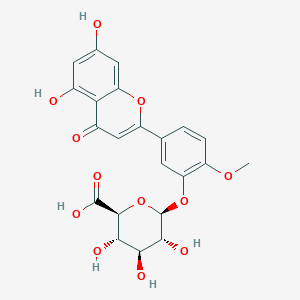

Numéro CAS |

73162-95-5 |

|---|---|

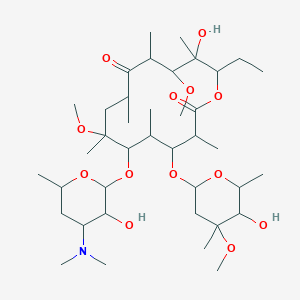

Formule moléculaire |

C34H50O8 |

Poids moléculaire |

586.8 g/mol |

Nom IUPAC |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |

Clé InChI |

XOCXXEYUGYTCNG-AOIHNFKZSA-N |

SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

SMILES isomérique |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C |

SMILES canonique |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Apparence |

Off-White Solid |

melting_point |

149-154ºC |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Ivermectin B1 Aglycon; (6R,13S,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]-milbemycin B; [6R,13S,25R(S)]-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-(1-methylpropyl)-milbemycin B; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

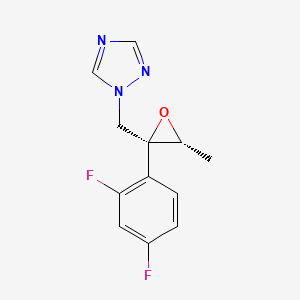

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine](/img/structure/B601446.png)

![2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601447.png)

![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)

![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)